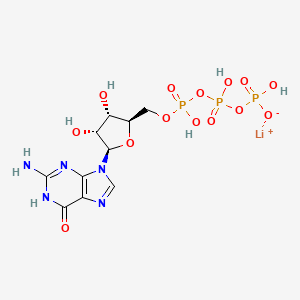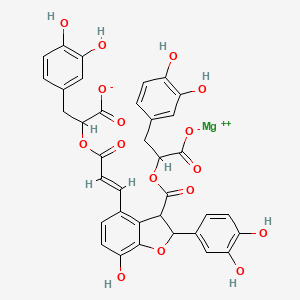
LSP4-2022
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LSP4-2022 is a potent and brain-penetrant mGlu4-selective orthosteric agonist . It inhibits neurotransmission in cerebellar slices from wild-type but not mGlu4 receptor-knockout mice . It has been shown to have pro-depressant activity .
Synthesis Analysis
The synthesis of LSP4-2022 was part of a rational design approach to develop subtype-selective orthosteric agonists for group III metabotropic glutamate receptors . The structures of LSP4-2022 possess multiple advantages for further optimization. Their aromatic ring offers multiple substitution sites to improve the performance of the ligand .Molecular Structure Analysis
The molecular weight of LSP4-2022 is 347.26, and its chemical formula is C13H18NO8P . The structure includes an aromatic ring and a distal carboxylate .Physical And Chemical Properties Analysis
LSP4-2022 has a molecular weight of 347.26 and a chemical formula of C13H18NO8P . It has 8 hydrogen bond acceptors, 5 hydrogen bond donors, and 9 rotatable bonds . Its topological polar surface area is 177.19 .Wissenschaftliche Forschungsanwendungen
Advanced Landslide Detection from Multisource Satellite Imagery
The 2022 Landslide4Sense (L4S) competition, organized by the Institute of Advanced Research in Artificial Intelligence, focused on landslide detection using multisource satellite imagery. This competition promoted interdisciplinary research in deep learning models for semantic segmentation tasks using satellite imagery, with models like Swin Transformer, SegFormer, and U-Net being highlighted. Advanced techniques like hard example mining, self-training, and mix-up data augmentation were used, showcasing the potential of these models in environmental monitoring and disaster management (Ghorbanzadeh et al., 2022).
Monitoring Nature's Calendar from Space
Research in land surface phenology (LSP) using satellite imagery has significantly contributed to understanding plant-climate interactions and ecosystem dynamics. Recent advances in sensor technologies and data fusion techniques have refined phenology details at higher spatiotemporal resolutions. This research is crucial for understanding environmental impacts on ecosystems and their adaptations and feedback to global climate change (Ma et al., 2022).
Fine-Resolution Land Surface Phenology Mapping
A study proposed a framework for mapping large-scale land surface phenology (LSP) at a fine resolution using a supercomputer and the spatiotemporal fusion of MODIS and Landsat images. This approach, which is valuable for phenology-related studies, demonstrates the potential of high-resolution satellite data in ecological and environmental monitoring (Ruan et al., 2023).
Laser Shock Peening in Maritime Industry
Laser Shock Peening (LSP) has been introduced to the U.S. Navy for enhancing the performance of metallic ship components. This application of LSP has shown benefits like mitigating stress corrosion cracking, increasing fatigue life, and enabling complex geometries formation. This indicates LSP's potential in improving material properties and durability in maritime applications (Medve et al., 2022).
Application of Low-Cost PM2.5 Sensors in Southeast Asia
The use of low-cost PM2.5 sensors in Southeast Asia has been identified as a breakthrough for environmental and health research. These sensors offer an affordable and effective way to monitor air quality and its impact on health, highlighting their potential in environmental science and public health research (Lung et al., 2022).
Zukünftige Richtungen
The development of LSP4-2022 has opened up new possibilities for creating subtype-selective ligands with therapeutic potential . The understanding of the differences in the binding mode between different mGlu subtypes offers a compelling basis for the design and optimization of future drug candidates . Further improvements and optimizations of the structure of LSP4-2022 are expected .
Eigenschaften
CAS-Nummer |
1413405-33-0 |
|---|---|
Produktname |
LSP4-2022 |
Molekularformel |
C13H18NO8P |
Molekulargewicht |
347.26 |
IUPAC-Name |
(2S)-2-amino-4-({[4-(carboxymethoxy)phenyl](hydroxy)methyl}(hydroxy)phosphoryl)butanoic acid |
InChI |
InChI=1S/C13H18NO8P/c14-10(12(17)18)5-6-23(20,21)13(19)8-1-3-9(4-2-8)22-7-11(15)16/h1-4,10,13,19H,5-7,14H2,(H,15,16)(H,17,18)(H,20,21)/t10-,13?/m0/s1 |
InChI-Schlüssel |
BGOFVWMHMQISHB-NKUHCKNESA-N |
SMILES |
O=C(O)[C@@H](N)CCP(O)(C(C1=CC=C(OCC(O)=O)C=C1)O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LSP4-2022; LSP4 2022; LSP42022. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



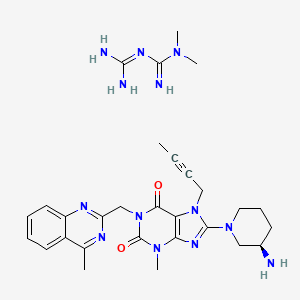
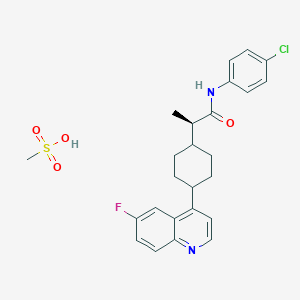
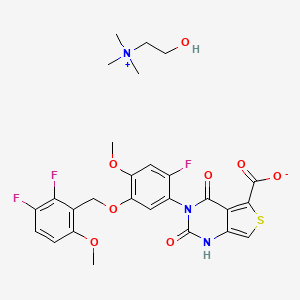
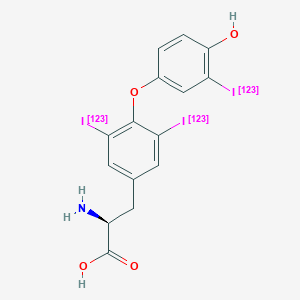
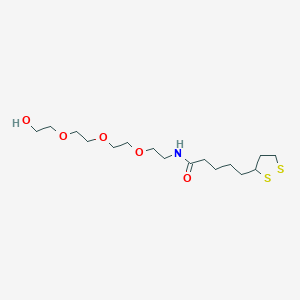
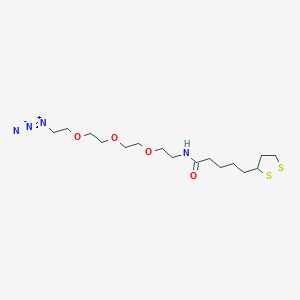
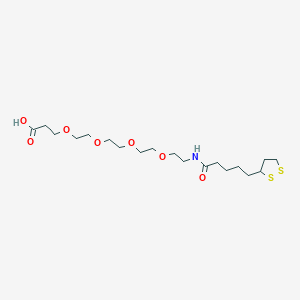
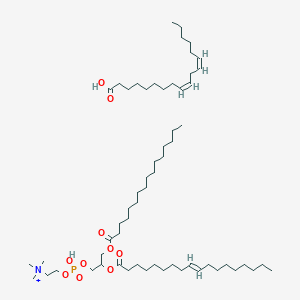
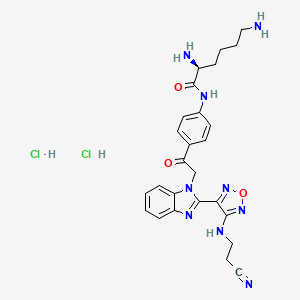
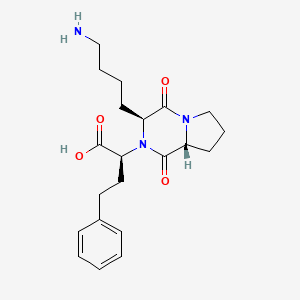
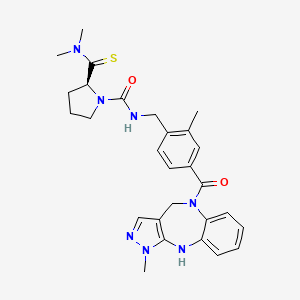
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B608598.png)
